![molecular formula C12H7BrClF2NOS B13489280 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one](/img/structure/B13489280.png)
3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one is a synthetic organic compound that features a bromophenyl group, a chlorothiazolyl group, and a difluoropropanone moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution.
Thiazole Ring Formation: The thiazole ring can be synthesized via cyclization reactions involving thiourea and α-haloketones.
Coupling Reactions: The bromophenyl and thiazole intermediates can be coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of Difluoropropanone:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the difluoropropanone moiety.
Reduction: Reduction reactions could target the bromophenyl group or the thiazole ring.
Substitution: The bromine and chlorine atoms make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly as antimicrobial or anticancer agents. The presence of the thiazole ring and halogenated phenyl group suggests potential bioactivity.
Industry
In industry, such compounds might be used in the development of new materials, including polymers and advanced coatings, due to their chemical stability and reactivity.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, disrupting normal cellular processes. The molecular targets could include proteins involved in cell signaling or metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Bromophenyl)-1-(2-chlorophenyl)-1,1-difluoropropan-2-one
- 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-ol
Uniqueness
The unique combination of the bromophenyl, chlorothiazolyl, and difluoropropanone groups in 3-(4-Bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one sets it apart from similar compounds. This unique structure could result in distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C12H7BrClF2NOS |
---|---|
Molekulargewicht |
366.61 g/mol |
IUPAC-Name |
3-(4-bromophenyl)-1-(2-chloro-1,3-thiazol-4-yl)-1,1-difluoropropan-2-one |
InChI |
InChI=1S/C12H7BrClF2NOS/c13-8-3-1-7(2-4-8)5-10(18)12(15,16)9-6-19-11(14)17-9/h1-4,6H,5H2 |
InChI-Schlüssel |
KODHMGTXDSYGEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)C(C2=CSC(=N2)Cl)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.